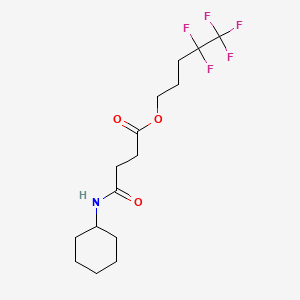
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate, commonly known as PCOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
PCOB acts as a positive allosteric modulator of GABA receptors, meaning that it enhances the activity of these receptors. GABA receptors are ion channels that are activated by the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of GABA receptors, PCOB can increase the inhibitory tone of the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
PCOB has been shown to have a variety of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of GABA receptor activity, which leads to increased inhibition of neuronal activity. Additionally, PCOB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCOB in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, PCOB has a well-defined mechanism of action, which makes it a useful tool for studying the activity of GABA receptors. However, one limitation of using PCOB is its relatively short half-life, which can make it difficult to study the long-term effects of GABA receptor modulation.
Orientations Futures
There are several future directions for research involving PCOB. One area of interest is the development of new GABA receptor modulators based on the structure of PCOB, which could have improved pharmacokinetic properties and greater efficacy. Additionally, PCOB could be used to study the role of GABA receptors in neurological diseases such as epilepsy and anxiety disorders. Finally, PCOB could be used in combination with other compounds to study the interactions between GABA receptors and other neurotransmitter systems.
Méthodes De Synthèse
PCOB can be synthesized through a multi-step process involving the reaction of 4,4,5,5,5-pentafluoropentanol with cyclohexylamine, followed by the addition of ethyl chloroformate and subsequent purification. The yield of this synthesis method is high, and the resulting compound is highly pure, making it suitable for use in scientific research.
Applications De Recherche Scientifique
PCOB has been found to have potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Specifically, PCOB has been used as a tool to study the activity of GABA receptors, which are important for regulating neurotransmission in the brain. Additionally, PCOB has been used to study the effects of GABA receptor modulators on the behavior of animals, providing insights into the mechanisms of action of these compounds.
Propriétés
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h11H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPIVCRMRURAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348276 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303133-86-0 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

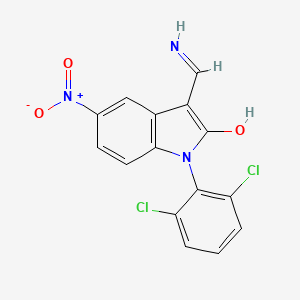
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)

![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)
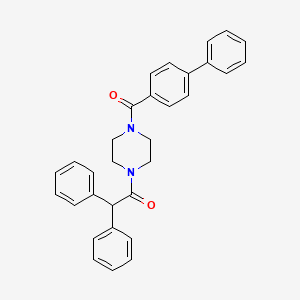

![2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5190983.png)
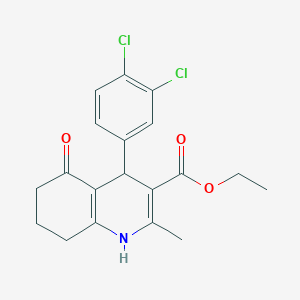
![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)

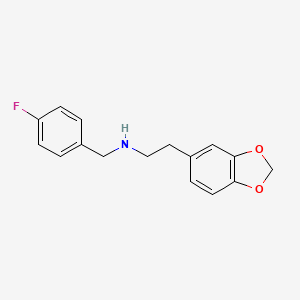
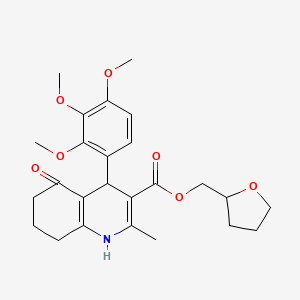
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5191031.png)